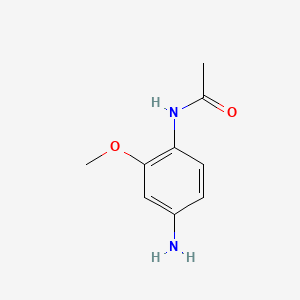

N-(4-amino-2-méthoxyphényl)acétamide

Vue d'ensemble

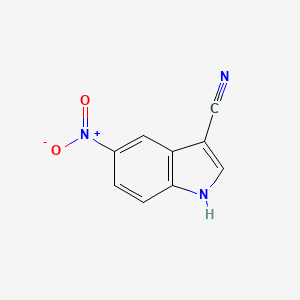

Description

N-(4-amino-2-methoxyphenyl)acetamide: is an organic compound with the molecular formula C₉H₁₂N₂O₂. It is a derivative of acetanilide and is characterized by the presence of an amino group at the para position and a methoxy group at the ortho position on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Applications De Recherche Scientifique

Chemistry: N-(4-amino-2-methoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: N-(4-amino-2-methoxyphenyl)acetamide has potential applications in the development of pharmaceutical drugs. Its derivatives are explored for their therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. It is also employed in the synthesis of specialty chemicals for various applications.

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes .

Mode of Action

It’s known that similar compounds can oxidize primary aromatic amines .

Biochemical Pathways

Related compounds have been found to influence various biological activities .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Related compounds have been found to have various therapeutic activities .

Action Environment

The environment can play a significant role in the effectiveness of similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Amination of 4-methoxyacetanilide: One common method involves the amination of 4-methoxyacetanilide. This process typically involves the reaction of 4-methoxyacetanilide with ammonia or an amine source under suitable conditions to introduce the amino group at the para position.

Acetylation of 4-amino-2-methoxyaniline: Another method involves the acetylation of 4-amino-2-methoxyaniline. This reaction is carried out by treating 4-amino-2-methoxyaniline with acetic anhydride or acetyl chloride in the presence of a base to form N-(4-amino-2-methoxyphenyl)acetamide.

Industrial Production Methods: Industrial production of N-(4-amino-2-methoxyphenyl)acetamide typically involves large-scale synthesis using the above-mentioned methods. The reactions are optimized for high yield and purity, and the product is often purified through recrystallization or other suitable techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-(4-amino-2-methoxyphenyl)acetamide can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can also undergo reduction reactions, where the nitro group (if present) can be reduced back to the amino group.

Substitution: The methoxy group on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

N-(2-amino-4-methoxyphenyl)acetamide: This compound has the amino group at the ortho position instead of the para position.

N-(4-methoxyphenyl)acetamide: This compound lacks the amino group, having only the methoxy group on the benzene ring.

N-(3-amino-4-methoxyphenyl)acetamide: This compound has the amino group at the meta position.

Uniqueness: N-(4-amino-2-methoxyphenyl)acetamide is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The para positioning of the amino group allows for specific interactions with biological targets, which can be different from those of its ortho or meta analogs.

Propriétés

IUPAC Name |

N-(4-amino-2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVYKWOITGSLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201411 | |

| Record name | 2-Acetylamino-5-aminoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5329-15-7 | |

| Record name | 2-Acetylamino-5-aminoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5329-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5329-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylamino-5-aminoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylamino-5-aminoanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8ZJ3JF8WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of N-(4-amino-2-methoxyphenyl)acetamide in pharmaceutical synthesis?

A1: N-(4-amino-2-methoxyphenyl)acetamide is a key intermediate in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide. [] This latter compound serves as the side chain of Amsacrine, an anticancer drug. The provided research focuses on the isolation and characterization of this intermediate, highlighting its importance in the multi-step synthesis of a pharmaceutical compound.

Q2: How is N-(4-amino-2-methoxyphenyl)acetamide synthesized and characterized?

A2: The research describes the synthesis of N-(4-amino-2-methoxyphenyl)acetamide through the reduction of N-(2-methoxy-4-nitrophenyl)acetamide. [] This reduction is carried out in ethanol using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The resulting N-(4-amino-2-methoxyphenyl)acetamide is then crystallized from ethylacetoacetate. [] While the abstract doesn't detail the spectroscopic characterization, it does mention that the compound's structure was confirmed, likely through techniques like NMR and mass spectrometry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

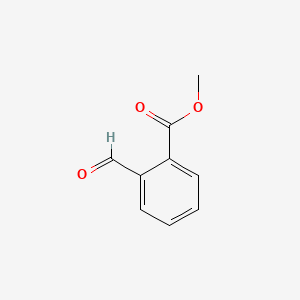

![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)